2-Ethyl-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound characterized by its benzoxazine ring structure and the presence of both ethyl and fluoro substituents. This compound falls under the category of heterocyclic compounds, which are known for their significant role in various chemical and biological processes.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: The synthesis of 2-Ethyl-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenol with an appropriate fluoroacetyl derivative in the presence of a base, such as sodium or potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to induce cyclization, leading to the formation of the benzoxazine ring.
Industrial production methods: Industrial production methods of this compound require optimization of reaction conditions for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. High-throughput techniques and continuous flow reactors are often employed to maintain consistency and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidative products, depending on the specific conditions and reagents used.
Reduction: Reduction of the compound typically involves the hydrogenation of specific functional groups, leading to more reduced derivatives.
Substitution: Various substitution reactions can occur on the benzoxazine ring, particularly on the positions adjacent to the nitrogen atom.
Common reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic or electrophilic reagents like halogens (Cl₂, Br₂) and alkylating agents under controlled conditions.
Major products:
Oxidation products: Various benzoxazine-derived quinones and hydroquinones.
Reduction products: Reduced forms of the benzoxazine ring, potentially leading to simpler heterocycles.
Substitution products: Fluoro or ethyl-substituted derivatives with different substituents depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Ethyl-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is used as a building block in the synthesis of more complex molecules due to its versatile reactivity and stability.
Biology: In biological research, this compound serves as a scaffold for the development of bioactive molecules, particularly in the design of enzyme inhibitors or receptor agonists/antagonists.
Medicine: The compound has potential pharmaceutical applications, especially in the development of novel therapeutics targeting specific pathways in diseases such as cancer or neurological disorders.
Industry: Industrial applications include its use in the synthesis of specialty chemicals, agrochemicals, and materials science for the development of novel polymers and resins.
Wirkmechanismus
The specific mechanism of action of 2-Ethyl-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one varies depending on its application. Generally, its effects are exerted through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The fluoro substituent enhances its binding affinity and specificity, while the benzoxazine ring can participate in various hydrogen bonding and hydrophobic interactions, facilitating its activity.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
2-Ethyl-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one
2-Ethyl-6-fluoro-2H-benzo[b][1,4]thiazin-3(4H)-one
Each of these compounds has variations in their substituents, leading to differences in their chemical and biological properties.
Eigenschaften
Molekularformel |
C10H10FNO2 |
---|---|
Molekulargewicht |
195.19 g/mol |
IUPAC-Name |
2-ethyl-6-fluoro-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H10FNO2/c1-2-8-10(13)12-7-5-6(11)3-4-9(7)14-8/h3-5,8H,2H2,1H3,(H,12,13) |
InChI-Schlüssel |
GGXBHPBRRFYSNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=O)NC2=C(O1)C=CC(=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.